5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its tetrahydroisoquinoline structure with a fluorophenoxy substituent, has been studied for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.
- Chemical Formula : C15H15FN2O
- CAS Number : 2060029-30-1
- Molecular Weight : 258.29 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anti-proliferative and antimicrobial properties.
Anti-Proliferative Activity
Research indicates that compounds related to this structure exhibit potent anti-proliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested : HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
- Assay Method : The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.
The findings suggest that the anti-proliferative activity is influenced by the nature of the substituents on the core structure. For example, compounds with halogenated phenyl groups showed varying degrees of potency against these cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG-2 | <25 |
This compound | MCF-7 | <25 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains:
- Tested Strains : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Results indicate that the compound exhibits significant antibacterial activity with minimal effectiveness against fungal strains.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Fungal Strains | Inactive |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that this compound may act as an enzyme inhibitor or modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anti-Cancer Research : A study published in MDPI evaluated various derivatives of tetrahydroisoquinoline for their anti-cancer properties. The results indicated that modifications in the phenyl substituents significantly impacted the efficacy against cancer cell lines .
- Antibacterial Studies : Research conducted on related compounds demonstrated their effectiveness against common bacterial pathogens, suggesting a potential role in developing new antibiotics .
- Structural Insights : Detailed crystallographic studies have provided insights into the binding modes of these compounds with their targets, aiding in rational drug design .
Properties
IUPAC Name |
5-(4-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-6,18H,7-9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLSIUWJHQLSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)OC3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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